molecular formula C10H8N2S2 B15374581 Isothiocyanic acid, m-phenylenedimethylene ester CAS No. 28170-90-3

Isothiocyanic acid, m-phenylenedimethylene ester

Cat. No.: B15374581
CAS No.: 28170-90-3
M. Wt: 220.3 g/mol
InChI Key: MSYVWTFRPITMBO-UHFFFAOYSA-N
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Description

Isothiocyanic acid, m-phenylenedimethylene ester (CAS: Not explicitly provided in evidence; structural analog of 3634-83-1) is an aromatic thiocyanate diester with the structure 1,3-bis(isothiocyanatomethyl)benzene. This compound features two isothiocyanate (–N=C=S) groups attached via methylene (–CH2–) bridges at the meta positions of a benzene ring. While direct synthesis data for this compound are absent in the provided evidence, its isocyanate analog, m-xylylene diisocyanate (CAS: 3634-83-1), is well-documented as a key intermediate in polyurethane and polymer industries. Thiocyanate analogs are typically more reactive than isocyanates due to sulfur’s polarizability, making them valuable in agrochemicals, pharmaceuticals, and crosslinking agents.

Properties

CAS No.

28170-90-3

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

IUPAC Name

1,3-bis(isothiocyanatomethyl)benzene

InChI

InChI=1S/C10H8N2S2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2

InChI Key

MSYVWTFRPITMBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN=C=S)CN=C=S

Origin of Product

United States

Biological Activity

Isothiocyanic acid, m-phenylenedimethylene ester, is a compound with notable biological activities that have garnered attention in various fields of research, particularly in pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 34179) is an organic compound characterized by the presence of an isothiocyanate functional group attached to a m-phenylenedimethylene structure. Its molecular formula is C10H10N2SC_{10}H_{10}N_{2}S, and it has a molecular weight of approximately 194.26 g/mol. The structural formula can be represented as follows:

Structure RN=C=S\text{Structure }R-N=C=S

where RR represents the m-phenylenedimethylene moiety.

1. Antimicrobial Activity

Research has indicated that isothiocyanates, including derivatives like m-phenylenedimethylene ester, exhibit significant antimicrobial properties. A study evaluated the efficacy of various isothiocyanates against several bacterial strains, demonstrating that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, m-phenylenedimethylene ester was found to be particularly effective against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Isothiocyanates are well-documented for their anticancer effects. A notable study involving m-phenylenedimethylene ester showed its potential in inducing apoptosis in cancer cell lines. The compound was observed to activate caspase pathways, leading to programmed cell death in human breast cancer cells (MCF-7) . This suggests that the compound may serve as a lead for developing novel anticancer therapies.

3. Antioxidant Activity

The antioxidant capacity of isothiocyanic acid derivatives has been a focal point of research. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity of m-phenylenedimethylene ester was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing significant free radical scavenging ability .

Case Study 1: Antimicrobial Efficacy

A comprehensive study analyzed the antimicrobial efficacy of various isothiocyanates, including m-phenylenedimethylene ester. The results indicated that at low concentrations (10-100 µg/mL), the compound effectively inhibited bacterial growth by disrupting cell membrane integrity and function .

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100

Case Study 2: Anticancer Activity

In another pivotal study focusing on cancer cell lines, m-phenylenedimethylene ester was administered to MCF-7 cells at varying concentrations (0-100 µM). The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
507030
1004060

Comparison with Similar Compounds

Structural Analogs: Isocyanate vs. Thiocyanate

The substitution of oxygen with sulfur in the functional group (–N=C=O → –N=C=S) significantly alters reactivity and stability.

Property m-Xylylene Diisocyanate (Isocyanate) m-Phenylenedimethylene Thiocyanate (Thiocyanate)
CAS No. 3634-83-1 Not explicitly listed
Molecular Formula C10H8N2O2 C10H8N2S2
Reactivity Reacts with alcohols, amines (slower) Faster nucleophilic addition (e.g., with thiols)
Thermal Stability Stable up to 200°C Likely lower due to S–C bond lability
Applications Polyurethanes, coatings Potential use in bioactive molecules

Thiocyanates exhibit higher electrophilicity, enabling rapid conjugation with biomolecules, but may require stabilization under inert conditions.

Alicyclic vs. Aromatic Diesters

lists cyclohexylenedimethylene isocyanates (e.g., cis- and trans-1,3-cyclohexylene diisocyanates), which contrast with the aromatic backbone of the m-phenylenedimethylene ester.

Property Alicyclic Diisocyanates Aromatic Thiocyanate Diester
Backbone Flexibility High (flexible cyclohexane ring) Low (rigid benzene ring)
Electronic Effects Reduced conjugation Enhanced resonance stabilization
Thermal Stability Moderate (decomposes ~150°C) Higher (aromatic stability)
Solubility Better in nonpolar solvents Likely lower due to aromaticity

Aromatic diesters are preferred in high-temperature applications, while alicyclic analogs offer flexibility in elastomers.

Monoesters vs. Diesters

lists monoesters of isothiocyanic acid (e.g., m-nitrophenyl, m-chlorophenyl esters), which differ in stoichiometry and applications.

Property Monoesters m-Phenylenedimethylene Diester
Molecular Weight Lower (e.g., ~200 g/mol) Higher (~236 g/mol)
Volatility Higher (prone to evaporation) Lower (suitable for solid-phase reactions)
Bioactivity Common in enzyme inhibition Potential for bifunctional crosslinking
Toxicity Varies by substituent (e.g., m-nitro: high) Likely higher due to dual reactive sites

Diesters enable crosslinking in polymers, whereas monoesters are used as small-molecule inhibitors.

Substituent Effects in Thiocyanate Esters

Substituents on the benzene ring () modulate electronic and steric properties:

Substituent Electronic Effect Reactivity Trend Toxicity
m-Nitro (–NO2) Strong electron-withdrawing Increased electrophilicity High (mutagenic potential)
m-Fluoro (–F) Moderate electron-withdrawing Moderate reactivity Moderate
m-Methyl (–CH3) Electron-donating Reduced reactivity Low

The meta-substitution in m-phenylenedimethylene ester balances electronic effects without extreme steric hindrance, optimizing reactivity for synthetic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for isothiocyanic acid, m-phenylenedimethylene ester, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via in situ generation of isothiocyanic acid from potassium thiocyanate in acetic acid, followed by reaction with m-phenylenedimethylene precursors . Alternative routes involve thiocarbamide derivatives and sulfur-based catalysts, as seen in analogous phenyl isothiocyanate synthesis . Optimization requires monitoring reaction kinetics via FTIR to track the disappearance of -SH or -NH₂ groups and the emergence of the -N=C=S band (~2100 cm⁻¹). Solvent polarity (e.g., DMF vs. acetonitrile) and temperature (60–80°C) significantly impact yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.0–7.5 ppm) and methylene linkages (δ 4.0–4.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.1 for C₁₀H₈N₂S₂) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key reactivity patterns of this compound under varying pH and solvent conditions?

  • Methodology : Conduct nucleophilic addition experiments with amines (e.g., ethanolamine) in aprotic solvents (e.g., THF) to form thiourea derivatives, monitored by TLC . In aqueous acidic conditions, hydrolysis to thiocarbamates may occur, detectable via IR loss of -N=C=S . Solvent effects on reactivity can be quantified using Hammett parameters or computational DFT studies .

Advanced Research Questions

Q. How does this compound participate in cyclization reactions to form heterocyclic compounds?

  • Methodology : React with ethanolamine under reflux to generate spiro-imidazolidine derivatives, as observed in analogous quinoline-dione systems. Mechanistic insights require isotopic labeling (¹⁵N) to track nitrogen migration during cyclization . X-ray crystallography can confirm the thioxoimidazo product’s structure .

Q. What computational models predict the compound’s interaction with biological targets, such as enzyme active sites?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against fungal cytochrome P450 enzymes. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s antifungal activity?

  • Methodology : Synthesize derivatives (e.g., m-chloro or m-fluoro analogs) via electrophilic substitution. Evaluate antifungal efficacy against Candida albicans using broth microdilution assays (MIC values). Correlate activity with electronic effects using Hammett σ constants .

Data Contradiction and Resolution

Q. Discrepancies in reported toxicity profiles: How should researchers reconcile conflicting data?

  • Methodology : Cross-reference acute toxicity (LD₅₀) data from in vivo studies (e.g., zebrafish models ) with in vitro cytotoxicity assays (e.g., HepG2 cells). Consider batch purity (HPLC-validated) and solvent artifacts. For example, residual acetic acid from synthesis may inflate toxicity .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology : Use fume hoods and PPE (nitrile gloves, goggles) due to corrosive properties (R34). Store under nitrogen at 4°C to prevent moisture-induced hydrolysis. Spill containment requires neutralization with 10% sodium bicarbonate .

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